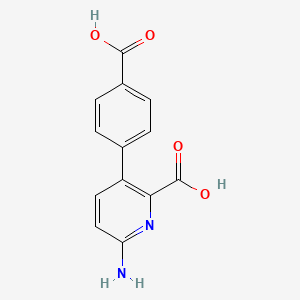
2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine (2-CFPH) is a synthetic compound that has been widely used in scientific research. It is an important and versatile building block for organic synthesis and is used for the preparation of a variety of organic compounds. It is also used as an intermediate in the preparation of pharmaceuticals and other organic compounds. 2-CFPH is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. It has a melting point of approximately 113 °C and a boiling point of approximately 200 °C.
作用機序
The mechanism of action of 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is thought to act as a catalyst in the formation of covalent bonds between molecules. This is due to the presence of a fluorine atom in the molecule, which is known to increase the reactivity of the compound. This allows for the formation of covalent bonds between molecules at a faster rate.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other organic compounds. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, it has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The use of 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound. Additionally, it is stable and can be stored for extended periods of time without significant degradation. However, it is important to note that 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% is a highly reactive compound and should be handled with caution.
将来の方向性
Future research on 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% could focus on the development of new synthesis methods that would make it easier to produce and purify this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential use of 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% as a fluorescent probe for imaging applications. Finally, further research could be conducted to explore the potential use of 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% as a catalyst for the synthesis of other organic compounds.
合成法
2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% is synthesized by a two-step method. In the first step, 5-cyano-2-fluorophenol is reacted with pyridine in the presence of an acid catalyst to form 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95%. In the second step, the 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% is then reacted with a base to form the desired product. The reaction is carried out at room temperature and is usually complete within 1-2 hours.
科学的研究の応用
2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It has also been used as an intermediate in the synthesis of organometallic compounds and as a starting material for the synthesis of heterocyclic compounds. Additionally, 2-(5-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% has been used in the preparation of fluorescent probes, fluorescent dyes, and fluorescent proteins.
特性
IUPAC Name |
4-fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-11-3-1-8(6-14)5-10(11)12-4-2-9(16)7-15-12/h1-5,7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVABLJFUPCJOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=NC=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692533 |
Source


|
| Record name | 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile | |
CAS RN |
1261937-08-9 |
Source


|
| Record name | 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














